Acetonitrile-13C2,15N

Description

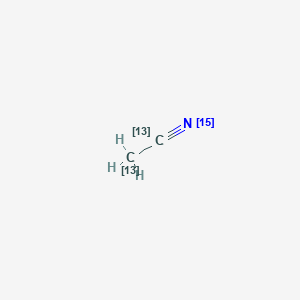

Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480079 | |

| Record name | Acetonitrile-13C2,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-40-7 | |

| Record name | Acetonitrile-13C2,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14149-40-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strategic labeling of acetonitrile (B52724) with ¹³C and ¹⁵N significantly enhances its utility in a wide array of NMR spectroscopic applications. These stable isotopes, both possessing a nuclear spin of ½, allow for the application of sophisticated one- and multi-dimensional NMR experiments that are not feasible with the naturally abundant, quadrupolar ¹⁴N nucleus.

High-Resolution NMR Studies of Acetonitrile-13C2,15N in Gas and Solution Phases

High-resolution NMR studies of this compound in both gas and solution phases have provided valuable insights into intermolecular interactions. In the gas phase, where molecules are relatively isolated, NMR parameters can be determined with minimal influence from neighboring molecules. mdpi.com By studying the compound at low pressures and varying the density with inert gases like sulfur hexafluoride (SF₆) or carbon dioxide (CO₂), researchers can extrapolate data to determine the NMR parameters of an isolated molecule. mdpi.comresearchgate.net

These gas-phase studies serve as a crucial baseline for understanding the more complex interactions that occur in the liquid phase. When this compound is dissolved in a solvent, its NMR parameters, such as chemical shifts and spin-spin coupling constants, are altered due to solute-solvent interactions. mdpi.comresearchgate.net This sensitivity to its environment makes it an excellent probe for studying these interactions. researchgate.net The comparison between gas-phase and solution-phase data allows for the quantification of intermolecular effects on the magnetic shielding of the nuclei. mdpi.comuw.edu.pl

Determination of Carbon-13 and Nitrogen-15 (B135050) Chemical Shifts and Spin-Spin Coupling Constants

The isotopic labeling in this compound allows for the precise measurement of ¹³C and ¹⁵N chemical shifts and various spin-spin coupling constants. mdpi.comresearchgate.net These parameters are highly sensitive to the electronic environment around the nuclei and provide a wealth of structural and electronic information.

Gas-phase NMR experiments have been instrumental in determining the coupling constants free from intermolecular interactions. researchgate.net For instance, the one-bond coupling constant between the two carbon atoms (¹J(CC)) and the one-bond coupling between the nitrile carbon and nitrogen (¹J(CN)) have been accurately measured. researchgate.netmdpi.com Studies have shown that these one-bond coupling constants are particularly sensitive to intermolecular interactions, with their values changing significantly when transitioning from the gas phase to a liquid solution. mdpi.com For example, in liquid acetonitrile and acetone, the ¹J(CH) coupling increases, while ¹J(CC) and ¹J(NC) decrease compared to their gas-phase values. mdpi.com In contrast, two- and three-bond couplings are generally smaller and less affected by the solvent. mdpi.com

The ability to measure these coupling constants with high accuracy is crucial for validating theoretical ab initio calculations of molecular properties. researchgate.net

Table 1: Selected Spin-Spin Coupling Constants (in Hz) for Isotopically Labeled Acetonitrile

| Coupling Constant | Gas Phase (Isolated Molecule) |

| ¹J₀(NC) | -16.20(1) |

| ²J₀(CH) | -10.18(2) |

| ³J₀(NH) | -1.34(2) |

Data sourced from gas-phase NMR studies. researchgate.net

Investigation of Solute-Solvent Interactions and Solvent Effects using Labeled Acetonitrile

The sensitivity of the NMR parameters of this compound to its environment makes it an excellent probe for investigating solute-solvent interactions. researchgate.netrsc.org By measuring the changes in chemical shifts and coupling constants in different solvents, researchers can gain insights into the nature and strength of these interactions. nih.govacs.orgresearchgate.net

For example, the ¹³C and ¹⁵N chemical shifts in the cyano group are significantly affected by the solvent, and these effects can be in opposite directions. researchgate.net This phenomenon allows for a detailed analysis of how different solvents interact with specific sites within the acetonitrile molecule. The study of these solvent effects is not limited to conventional organic solvents; it has been extended to more complex systems like ionic liquids. researchgate.net

Furthermore, the comparison of NMR data in different solvents helps in understanding phenomena like the synergistic effects in binary solvent mixtures, such as acetonitrile-water mixtures, where strong hydrogen bonding interactions between the co-solvents can be observed. rsc.org

Hyperpolarized NMR Techniques: SABRE and QUASR-SABRE with Acetonitrile-15N

Hyperpolarization techniques dramatically increase the sensitivity of NMR spectroscopy, enabling the detection of signals that would otherwise be too weak to observe. rsc.org Acetonitrile-15N has been a key substrate in the development and application of Signal Amplification By Reversible Exchange (SABRE) and related techniques. mpg.denih.gov

SABRE utilizes parahydrogen to transfer its nuclear spin order to a target molecule, like acetonitrile, through a temporary binding to an iridium catalyst. nih.gov This process can lead to substantial enhancements in the ¹⁵N NMR signal. For instance, in the presence of an iridium catalyst, the ¹⁵N NMR signal of acetonitrile has been enhanced by over 41,800-fold, achieving a polarization level of 14%. nih.govacs.org Further optimization, such as the use of a co-ligand, has pushed the ¹⁵N polarization level to as high as 59.4%. nih.gov

A variation of this technique, known as alt-SABRE, has been shown to increase the ¹⁵N polarization of acetonitrile by an additional 30% compared to conventional SABRE methods. mpg.de More advanced techniques like MACHETE-SABRE have demonstrated even greater enhancements, with a nearly four-fold improvement over standard SABRE-SHEATH methods. pnas.org

QUASR-SABRE (QUASi-Resonance Signal Amplification By Reversible Exchange) is another promising technique that uses radio-frequency irradiation to achieve hyperpolarization. nih.govnih.gov It has been successfully applied to acetonitrile-15N, demonstrating the broad applicability of these methods to different classes of compounds. nih.govnih.govdtic.mil These hyperpolarization techniques hold significant promise for real-time reaction monitoring and biomedical applications. acs.orgdtic.milescholarship.orgnih.gov

Table 2: ¹⁵N Polarization Enhancements for Acetonitrile using SABRE Techniques

| Technique | Catalyst/Conditions | ¹⁵N Signal Enhancement (Fold) | ¹⁵N Polarization (%) |

| SABRE | [Ir(H)₂(h₂₂-1)(NCMe)₃]Cl | 41,800 ± 6000 | 14 |

| SABRE with co-ligand | [IrCl(h₂₂-1)(COD)] | - | 30.9 |

| SABRE with co-ligand | d₉-benzylamine | - | 19 |

| alt-SABRE | Iridium N-heterocyclic carbene complex | - | ~30% higher than SABRE |

| MACHETE-SABRE | - | 42,655 | - |

| QUASR-SABRE | - | 5.3 x 10⁴ | 0.09 |

Data compiled from various studies. mpg.denih.govacs.orgnih.govarxiv.org

Multidimensional Heteronuclear NMR for Biomolecular Structure Determination

The use of ¹³C and ¹⁵N isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the determination of the three-dimensional structures of proteins and nucleic acids in solution. nih.govckisotopes.comuga.eduacs.orgchemie-brunschwig.ch While this compound itself is not the biomolecule of interest, the techniques and principles are the same.

In this context, biomolecules are uniformly or selectively labeled with ¹³C and ¹⁵N. nih.govchemie-brunschwig.ch This labeling allows for the use of a suite of multidimensional heteronuclear NMR experiments (e.g., HSQC, HMBC, HNCA) that correlate the chemical shifts of different nuclei through their spin-spin couplings. nih.govnih.govnih.gov These experiments are essential for resolving spectral overlap and obtaining the sequential resonance assignments that are the first step in structure determination. nih.govuga.educhemie-brunschwig.ch The ability to generate milligram quantities of isotopically labeled proteins and RNAs has been a critical advancement in the field. nih.gov

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, especially infrared (IR) spectroscopy, serves as a powerful tool for investigating the molecular structure and environment of acetonitrile. The nitrile (C≡N) stretching vibration in acetonitrile is particularly sensitive to its local environment, making it an excellent probe for intermolecular interactions.

Isotope-Labeled Acetonitrile as Vibrational Probes in Electrolyte Studies

The use of isotope-labeled acetonitrile, including this compound, is crucial for studying electrolyte solutions, which are essential in energy storage devices like batteries and supercapacitors. nih.govnih.gov Acetonitrile is a promising solvent for novel electrolyte formulations due to the sensitivity of its C≡N stretch to various cations such as Li+, Mg2+, Zn2+, and Ca2+. nih.govnih.gov

In these systems, acetonitrile molecules can exist in different states: coordinated to a metal cation, separated from the cation by water molecules, or as a "free" solvent. nih.govosti.govresearchgate.net Each of these states has a distinct vibrational signature in the IR spectrum. nih.govosti.govresearchgate.net Isotope labeling, such as with CD313CN, helps to isolate and identify the spectral signatures of these different species, which is a necessary step to understand the complex dynamics within the electrolyte. nih.govosti.govresearchgate.net The frequency of the IR band for metal-coordinated acetonitrile is dependent on the charge density of the ion. nih.govosti.govresearchgate.net

The following table illustrates the spectral splitting observed for the C≡N stretch in the presence of different cations, indicating the strength of the ion-solvent interaction.

| Cation | Spectral Splitting (Δν) cm⁻¹ |

| Li⁺ | ~20 |

| Mg²⁺ | ~40 |

| Zn²⁺ | ~35 |

| Ca²⁺ | ~30 |

| This data is illustrative and based on findings that show a correlation between cation charge density and spectral splitting. researchgate.netuchicago.edu |

Differentiation of Energy-Transfer Processes and Structural Interconversions

In electrolyte solutions, various dynamic processes occur simultaneously, including the transfer of vibrational energy between molecules and the structural rearrangement of the solvent shells around ions. nih.govresearchgate.net Distinguishing between these processes is critical for a complete understanding of ion transport and solvent dynamics. nih.govresearchgate.net Isotope labeling of the solvent is a key strategy to decouple these phenomena. nih.govresearchgate.net By using a mixture of acetonitrile isotopologues, researchers can track the flow of vibrational energy and observe the kinetics of structural interconversions independently. nih.govacs.org Time-resolved IR spectroscopy on such isotope-edited solutions allows for the direct observation of these distinct dynamical events, which would otherwise be obscured by vibrational energy transfer. acs.org

Time-Resolved Two-Dimensional (2D) IR Spectroscopy of Acetonitrile Isotopologues

Time-resolved 2D IR spectroscopy is a sophisticated technique that provides detailed insights into the structural dynamics of molecular systems on ultrafast timescales. nih.govosti.gov When applied to mixtures of acetonitrile isotopologues, 2D IR spectroscopy can reveal the dynamics of different species within electrolyte formulations. nih.govosti.gov For instance, studies using CD313CN have been instrumental in exploring the structural dynamics in these complex solutions. nih.govosti.govresearchgate.net This technique can monitor the exchange between different solvent environments, such as between the first solvation shell of a cation and the bulk solvent, providing crucial information about the lability of the solvent molecules. nih.govresearchgate.net The use of isotopologues like CD313CN allows for the clear differentiation of signals from various solvent populations, enhancing the resolution and interpretability of the 2D IR spectra. researchgate.net

Analysis of Fermi Resonance Effects in Vibrational Spectra

Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational modes with similar energies interact, leading to a shift in their frequencies and a redistribution of their intensities. In acetonitrile, the C≡N stretching vibration can experience Fermi resonance with combination bands or overtones of other modes. nih.govresearchgate.netrsc.org For example, in CD313CN, a Fermi resonance exists between the 13C≡N stretch and C-D stretching modes. nih.govosti.gov While this can complicate the interpretation of the vibrational spectra, it does not hinder its effective use as a probe. nih.govosti.govresearchgate.net In fact, the analysis of Fermi resonance can provide additional information about the molecular environment and intermolecular interactions. The degree of Fermi resonance can be sensitive to the solvent and the presence of ions, offering another layer of insight into the system's properties. researchgate.net Isotopic substitution, such as the use of this compound, systematically shifts the fundamental vibrational frequencies, allowing for the modulation and detailed study of these resonance effects. nih.gov

Applications in Mass Spectrometry Based Analytical Research

Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). acs.org This approach is considered the gold standard for quantitative mass spectrometry due to its ability to correct for various sources of analytical error.

In SID-MS, a known quantity of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte, is added to a sample prior to any sample preparation steps. amazonaws.com Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, chromatography, and ionization. amazonaws.comnih.gov Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS.

The quantification is based on the ratio of the mass spectrometric signal of the endogenous, unlabeled analyte to that of the added labeled internal standard. nih.gov Since the mass spectrometer can easily distinguish between the analyte and the SIL-IS due to their mass difference, this ratio remains constant regardless of sample loss or variations in instrument response. amazonaws.com The use of a SIL-IS like Acetonitrile-¹³C₂,¹⁵N is particularly advantageous as it co-elutes with the unlabeled analyte in liquid chromatography, experiencing the same matrix effects and ionization suppression, which might otherwise compromise quantification. nih.govthermofisher.com This methodology is crucial for achieving accurate quantification in complex biological or environmental matrices. crimsonpublishers.com

The implementation of SIL-IS, such as those derived from labeled acetonitrile (B52724), significantly enhances the precision and accuracy of quantitative mass spectrometry assays. crimsonpublishers.com Many researchers have demonstrated that SIL internal standards are the optimal choice to correct for matrix effects and variability in ionization during the analysis of an analyte in a complex matrix using LC-MS/MS. crimsonpublishers.com For instance, studies have shown that using a SIL internal standard can significantly reduce the variance and bias of an assay compared to using a structural analogue as an internal standard. scispace.com This improvement stems from the ability of the SIL-IS to compensate for fluctuations in ionization efficiency, which is a common issue in electrospray ionization (ESI) mass spectrometry. thermofisher.com The result is a more robust and reliable analytical method with lower coefficients of variation (%CV) and higher accuracy. crimsonpublishers.comscispace.com

Table 1: Illustrative Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS) This table presents hypothetical data based on typical performance improvements reported in the literature when switching from an analogue internal standard to a SIL-IS.

| Parameter | Assay with Analogue IS | Assay with SIL-IS |

| Precision (%RSD) | 8.6% | 4.9% |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Significance of Bias | p<0.0005 | p=0.5 (not significant) |

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Acetonitrile is a cornerstone of reversed-phase liquid chromatography (RPLC) due to its favorable properties. Its isotopically labeled form, Acetonitrile-¹³C₂,¹⁵N, finds application in more specialized, advanced LC-MS methodologies.

Acetonitrile is a widely preferred organic solvent for mobile phases in RPLC due to its low viscosity, high solvency power for a wide range of compounds, and low UV absorbance, which is beneficial for UV detection. hangdachem.comkbvresearch.comuhplcs.com In LC-MS, its volatility and compatibility with ESI make it an ideal choice for achieving high sensitivity. shimadzu.comcapitalanalytical.com

While less common, the use of a stable isotope-labeled solvent like Acetonitrile-¹³C₂,¹⁵N in the mobile phase can be a powerful tool for mechanistic studies. It can be used to investigate analyte-solvent interactions, potential adduct formation in the ion source, or to trace the origin of atoms in in-source reactions or fragmentation processes. nih.gov The distinct mass of the labeled solvent allows researchers to differentiate between atoms originating from the analyte and those from the mobile phase, providing deeper insights into the ionization and fragmentation mechanisms.

Table 2: Comparison of Common Solvents in Reversed-Phase LC-MS

| Property | Acetonitrile | Methanol (B129727) |

| Polarity | High | High |

| Viscosity | Very Low (enables fast flow) | Higher (slower flow rates) |

| UV Absorbance | Very Low (ideal for UV detection) | Higher (less suitable for short wavelengths) |

| Elution Strength | Higher | Lower |

| MS Compatibility | Excellent | Good |

Applications in High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS), particularly with instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve the isotopic fine structure of molecules. bruker.comnih.gov This refers to the ability to distinguish between different isotopologues that have the same nominal mass but slightly different exact masses due to the mass defects of the constituent isotopes (e.g., ¹³C vs. ¹²C¹H).

The use of compounds heavily labeled with stable isotopes, such as Acetonitrile-¹³C₂,¹⁵N, in metabolic or biosynthetic studies generates products with unique and easily recognizable isotopic patterns. bruker.com When analyzing these products with HRMS, the isotopic fine structure provides unambiguous confirmation of the incorporation of the labeled precursor. bruker.com This allows researchers to trace metabolic pathways and calculate fluxomics with high confidence. bruker.com The distinct mass signature of the labeled compound helps to differentiate it from naturally abundant isotopologues and background ions, simplifying data analysis and increasing the accuracy of isotope enrichment calculations. bruker.com

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation and confirmation of chemical identity. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting product ions are mass analyzed. nih.gov

This technique is invaluable for verifying the exact location of isotopic labels within a molecule. crimsonpublishers.com When a labeled compound like Acetonitrile-¹³C₂,¹⁵N is analyzed, the fragmentation pattern can be compared to its unlabeled counterpart. By observing the mass shift in the fragment ions, researchers can confirm that the ¹³C and ¹⁵N atoms are located at the expected positions within the molecule's structure. nih.gov This verification is critical for ensuring the quality and reliability of the labeled standard for use in quantitative or metabolic studies. crimsonpublishers.com

Table 3: Theoretical MS/MS Fragmentation of Acetonitrile-¹³C₂,¹⁵N This table shows a hypothetical fragmentation pattern to illustrate the confirmation of isotopic labeling.

| Precursor Ion (m/z) | Formula | Fragment Ion (m/z) | Proposed Fragment Formula | Mass Shift from Unlabeled |

| 45.04 | [¹³CH₃¹³C¹⁵N+H]⁺ | 44.03 | [¹³CH₂¹³C¹⁵N]⁺ | +3 |

| 45.04 | [¹³CH₃¹³C¹⁵N+H]⁺ | 29.02 | [¹³CH₃¹³C]⁺ | +2 |

| 45.04 | [¹³CH₃¹³C¹⁵N+H]⁺ | 18.02 | [¹³CH₃]⁺ | +1 |

Quality Assurance and Quality Control (QA/QC) in Metabolomics and Proteomics

In the fields of metabolomics and proteomics, the complexity of biological samples and the sensitivity of mass spectrometry (MS) instrumentation necessitate rigorous quality assurance (QA) and quality control (QC) protocols. These measures are essential to ensure the reliability, reproducibility, and accuracy of experimental data. The use of stable isotope-labeled internal standards is a cornerstone of QA/QC in MS-based analytical research, helping to correct for variations in sample preparation, chromatographic separation, and instrument response.

Utilizing Isotopic Signatures for System Suitability and Data Integrity

The unique isotopic signature of Acetonitrile-13C2,15N, with the incorporation of two Carbon-13 atoms and one Nitrogen-15 (B135050) atom, provides a distinct mass shift from its unlabeled counterpart. This known mass difference allows it to be spiked into samples and serve as a reliable internal reference point.

System Suitability Assessment:

Before initiating a large-scale metabolomics or proteomics study, a series of system suitability tests are conducted. While specific research on this compound for this purpose is not extensively detailed in publicly available literature, the principles of its application can be inferred from the use of other stable isotope-labeled standards. A solution containing this compound could be injected to:

Monitor Mass Accuracy and Stability: The consistent detection of the precise mass of this compound throughout an analytical run confirms the mass accuracy and stability of the mass spectrometer. Any deviation from the expected mass could indicate a need for calibration.

Assess Retention Time Reproducibility: In liquid chromatography-mass spectrometry (LC-MS), the retention time of this compound can be monitored to ensure the stability and reproducibility of the chromatographic separation. Shifts in retention time might suggest issues with the column or mobile phase composition.

Evaluate Signal Intensity and Response: The signal intensity of the labeled acetonitrile can be tracked across multiple injections to assess the stability of the instrument's response. A decreasing signal might indicate a dirty ion source or detector fatigue.

Table 1: Hypothetical System Suitability Parameters Monitored with this compound

| Parameter | Expected Outcome | Potential Issue Indicated by Deviation |

| Mass Accuracy | Measured m/z within a narrow tolerance of theoretical m/z | Mass calibration drift |

| Retention Time | Consistent retention time across injections (low %RSD) | Chromatographic column degradation, mobile phase inconsistency |

| Signal Intensity | Stable peak area or height across injections (low %RSD) | Ion source contamination, detector performance degradation |

| Peak Shape | Symmetrical and consistent peak shape | Column voiding, chromatographic system leaks |

Enhancing Data Integrity:

The inclusion of this compound as an internal standard within each experimental sample is a powerful tool for ensuring data integrity. By being present throughout the entire analytical process, from sample extraction to data acquisition, it can help to normalize the data and correct for systematic errors.

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. Since this compound is chemically identical to its unlabeled form, it is expected to experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be mitigated.

Normalization of Extraction Efficiency: Losses can occur during sample preparation and extraction steps. The recovery of the spiked this compound can be used to normalize the data for variations in extraction efficiency between samples.

Monitoring Instrument Performance During Analysis: Continuous monitoring of the this compound signal throughout a long analytical batch provides a real-time assessment of instrument performance. Any sudden changes in the internal standard's signal can flag potential issues with the system that may have affected the integrity of the data for a subset of samples.

Table 2: Illustrative Data Normalization Using an Internal Standard

| Sample ID | Analyte Peak Area (Uncorrected) | This compound Peak Area | Normalized Analyte Signal (Analyte Area / IS Area) |

| Control 1 | 125,000 | 500,000 | 0.250 |

| Control 2 | 118,000 | 480,000 | 0.246 |

| Treated 1 | 250,000 | 510,000 | 0.490 |

| Treated 2 | 235,000 | 470,000 | 0.500 |

Research Applications in Biological and Biochemical Systems

Metabolomics Research

In metabolomics, the comprehensive study of small molecules or metabolites within a biological system, Acetonitrile-13C2,15N is instrumental in various stages of analysis, from sample preparation to ensuring data quality.

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to track the transformation of precursor molecules through metabolic pathways. researchgate.net Typically, substrates such as ¹³C-labeled glucose or ¹³C,¹⁵N-labeled glutamine are introduced to cells or organisms to trace their metabolic fate. researchgate.netnih.gov

While this compound is not typically used as a primary metabolic tracer in these experiments—as acetonitrile (B52724) is metabolized in mammals via cytochrome P-450 to cyanide rather than being incorporated into biosynthetic pathways—its role as a labeled solvent or reagent is significant. nih.gov In the SIRM workflow, unlabeled acetonitrile is a preferred solvent for quenching metabolic reactions and extracting the now-isotopically labeled metabolites from the biological matrix. isolife.nl The use of stable isotope-labeled internal standards, added during the extraction process, is crucial for accurate quantification by correcting for metabolite loss during sample preparation and for matrix effects in mass spectrometry analysis. thermofisher.comnih.gov The ideal internal standard is a stable isotope-labeled version of the analyte being measured, which co-elutes chromatographically and has nearly identical chemical properties. nih.gov

Isotope tracing is a fundamental method for mapping metabolic networks and quantifying the flux, or rate, of metabolites through a pathway. researchgate.net By supplying a labeled substrate, researchers can follow the incorporation of isotopes into downstream products, revealing pathway connections and activities. nih.gov For example, administering [U-¹³C]-glucose allows for the tracking of all six carbon atoms as they are processed through glycolysis and the citric acid (TCA) cycle. nih.gov Mass spectrometry or NMR spectroscopy can then detect the mass shift in metabolites, indicating that they have been synthesized from the labeled precursor. The degree of isotope enrichment in various metabolites over time provides a dynamic view of metabolic activity that cannot be obtained by measuring static metabolite concentrations alone. researchgate.net

Stable isotope tracers are essential for investigating de novo (new) synthesis of key biomolecules. While some microorganisms can utilize acetonitrile as a sole carbon and nitrogen source, this is not the case for the primary mammalian pathways for glutathione (B108866), purine (B94841), and pyrimidine (B1678525) synthesis. researchgate.netresearchgate.net Instead, these pathways are interrogated using labeled precursors that are known to be direct building blocks.

Glutathione Synthesis: The de novo synthesis of the antioxidant glutathione (GSH) can be traced using labeled amino acids. For instance, [¹³C₅, ¹⁵N₂]-glutamine is used to track both carbon and nitrogen atoms. Its incorporation enriches the glutamate (B1630785) moiety of GSH, which can be readily detected by mass spectrometry. nih.gov Similarly, labeled serine and glycine (B1666218) can trace their incorporation into the GSH molecule. nih.gov

Purine and Pyrimidine Synthesis: The assembly of purine and pyrimidine rings is a complex process that draws atoms from several sources. Labeled precursors are used to dissect these pathways. For example, ¹⁵N-labeled glutamine and aspartate are used to trace the nitrogen atoms incorporated into the purine ring, while labeled glycine contributes both carbon and nitrogen atoms. nih.govnih.gov The table below summarizes the origins of atoms in the purine ring and how they can be traced.

| Atom in Purine Ring | Originating Molecule | Typical Isotopic Tracer |

|---|---|---|

| N1 | Aspartate | ¹⁵N-Aspartate |

| C2, C8 | Formate (from Folate pool) | ¹³C-Formate / ¹³C-Serine |

| N3, N9 | Glutamine (amide group) | ¹⁵N-Glutamine |

| C4, C5, N7 | Glycine | ¹³C-Glycine, ¹⁵N-Glycine |

| C6 | CO₂ (Bicarbonate) | ¹³C-Bicarbonate |

Measuring the fractional enrichment of isotopes in product molecules allows researchers to quantify metabolic pathway activity. researchgate.net This approach provides a more accurate picture of cellular function than static metabolite levels, which can be influenced by multiple factors including synthesis, degradation, and transport. For instance, a high concentration of a metabolite could indicate either rapid production or slow consumption. Isotope tracing resolves this ambiguity by directly measuring the rate of synthesis from a labeled precursor. This is particularly valuable for understanding metabolic reprogramming in disease states, such as cancer, where cells often exhibit altered pathway activities. nih.gov

Acetonitrile is a cornerstone of sample preparation in metabolomics due to its efficiency in protein precipitation and extraction of a wide range of metabolites. isolife.nllabrulez.com A common method involves adding ice-cold acetonitrile, often mixed with methanol (B129727) and/or water, to a biological sample. isolife.nl The high concentration of the organic solvent denatures and precipitates proteins, effectively quenching enzymatic activity and separating the large protein molecules from the small-molecule metabolites.

The choice of solvent ratio can be optimized depending on the metabolites of interest. Acidified acetonitrile mixtures have been shown to improve the recovery and stability of certain metabolite classes, such as nucleotide triphosphates. isolife.nl The use of this compound in this context could theoretically help in assessing the degree of non-enzymatic reactions or artifacts introduced during the extraction process, although its primary role remains as a highly effective and widely used extraction solvent.

| Solvent Mixture | Target Metabolites | Reference |

|---|---|---|

| 80% Acetonitrile / 20% Water (acidified with 0.1 M Formic Acid) | Superior yields for nucleotide triphosphates | isolife.nl |

| Methanol / Acetonitrile / Water (e.g., 2:2:1) | General polar metabolite profiling | thermofisher.com |

| 100% Acetonitrile | Efficient protein removal |

Proteomics Research

In proteomics, the large-scale study of proteins, acetonitrile is an indispensable solvent. Its primary application is in the chromatographic separation of peptides prior to mass spectrometry analysis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating complex peptide mixtures generated from protein digestion, and gradients of increasing acetonitrile concentration are used to elute the peptides from the chromatography column.

While this compound is not directly used for labeling proteins or peptides for quantification (techniques like SILAC or TMT are used for this), it is the solvent matrix within which these labeled peptides are analyzed. The purity and properties of acetonitrile are critical for achieving high-resolution separation and reproducible retention times, which are essential for accurate protein identification and quantification. Furthermore, acetonitrile is used in sample preparation to precipitate high-abundance proteins, which can otherwise obscure the detection of less abundant, but potentially more biologically significant, proteins. The use of a labeled solvent could serve as a quality control standard to monitor for system contamination or carry-over between analyses.

Nucleic Acid Research

The building blocks of DNA and RNA, nucleosides and nucleotides, can also be labeled with stable isotopes to study their synthesis and dynamics. Acetonitrile-¹³C₂,¹⁵N can be a source of ¹³C and ¹⁵N atoms for the synthesis of these labeled precursors.

The study of DNA synthesis is fundamental to understanding cell proliferation and division. Stable isotope-labeled precursors, such as labeled nucleosides, can be introduced to cells and their incorporation into newly synthesized DNA can be monitored. nih.govnih.gov For example, [1-¹³C]glycine can be used to trace the de novo biosynthesis of purines. nih.gov While not a direct precursor, Acetonitrile-¹³C₂,¹⁵N could be used in the synthesis of such labeled precursors.

These labeled precursors are non-radioactive and non-toxic, making them a safe alternative to traditional methods that use radioactive tracers like tritiated thymidine. nih.gov The analysis of DNA incorporation is typically performed by hydrolyzing the DNA into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and analyzed by isotope ratio mass spectrometry. nih.gov

By measuring the rate of incorporation of stable isotope-labeled precursors into DNA, researchers can accurately determine the rate of DNA synthesis. nih.govnih.gov This provides a direct measure of cell proliferation. For instance, cells can be grown in a medium containing a labeled precursor for a specific period, and the isotopic enrichment of the DNA is measured over time. nih.gov

This approach has been used to measure cell proliferation kinetics in various cell lines and in vivo models. nih.gov The data obtained from these studies are crucial for understanding normal cell growth as well as the dysregulated proliferation seen in diseases like cancer.

Table 3: Measurement of DNA Synthesis Rate Using a ¹³C-Labeled Precursor

| Cell Line | Time (hours) | ¹³C Enrichment in Deoxyadenosine (%) | Calculated Doubling Time (hours) |

| Hep G2 | 24 | 1.5 | 28.5 |

| Hep G2 | 48 | 3.1 | 28.2 |

| Hep G2 | 72 | 4.5 | 28.8 |

| HeLa | 24 | 1.8 | 22.1 |

| HeLa | 48 | 3.5 | 22.5 |

This is a representative data table created for illustrative purposes based on the principles described in the cited literature.

Advanced Chemical Reaction Studies and Mechanistic Investigations

Acetonitrile-¹³C₂,¹⁵N as a Labeled Solvent in Reaction Kinetics

The application of isotopically labeled solvents is a key technique for investigating reaction mechanisms and kinetics, often referred to as the kinetic solvent isotope effect (KSIE). researchgate.netlibretexts.orgchem-station.com This effect arises from the difference in reaction rates when a standard solvent is replaced by its isotopically substituted counterpart, which can reveal the extent of solvent molecule involvement in the rate-determining step of a reaction. libretexts.orgchem-station.com

While studies have been conducted on kinetic isotope effects in acetonitrile-water mixtures using deuterated water (D₂O), specific research employing Acetonitrile-¹³C₂,¹⁵N as the bulk solvent to study the kinetics of a dissolved reactant is not extensively documented in the provided search results. researchgate.net However, the principles of KSIE suggest that using ¹³C and ¹⁵N labeled acetonitrile (B52724) would be most informative for reactions where the solvent plays a role as a reactant or catalyst, or directly solvates a transition state involving carbon or nitrogen atoms. libretexts.orgepfl.ch For example, in reactions where acetonitrile itself is a reactant, such as in the Ritter reaction, using the labeled isotopologue would allow for precise tracking of the atoms from the solvent as they are incorporated into the product.

In specialized spectroscopy, such as time-resolved two-dimensional infrared (2D IR) spectroscopy, isotope-labeled acetonitrile (e.g., CD₃¹³CN) is used to distinguish the vibrational dynamics of solvent molecules in different environments, such as those coordinated to metal ions versus those in the bulk solvent. acs.org This allows for the study of chemical exchange and solvent structural dynamics, which are closely related to the solvent's role in reaction kinetics. acs.org

Elucidation of Organic Reaction Mechanisms with Isotopic Labeling

Isotopic labeling is a foundational technique for determining the step-by-step sequence of events in a chemical reaction. By replacing specific atoms with their heavier isotopes, chemists can trace their path from reactants to products, confirming or refuting proposed mechanisms. dntb.gov.ua

A notable example is the elucidation of a nickel-catalyzed carbon-isotope exchange (CIE) reaction. In one study, a ¹³C-labeled electrophilic cyanating agent, [13C]7, was used to understand the mechanism of cyanation of an aryl nitrile. acs.org The proposed mechanism involves several key steps where the isotopic label provides critical evidence:

Oxidative Addition : A zerovalent nickel complex adds to the Csp²–CN bond of the unlabeled aryl nitrile. acs.org

Coordination : The resulting Ni(II) intermediate coordinates with the ¹³C-labeled cyanamide (B42294) [13C]7. acs.org

Migratory Insertion : The aryl group from the original nitrile migrates to the labeled nitrile carbon atom of the coordinated cyanamide. acs.org

Rearrangement and Reduction : This rearrangement produces the final ¹³C-labeled aryl nitrile product and a nickel species that is reduced by manganese to regenerate the catalyst and complete the cycle. acs.org

The detection of the ¹³C label in the final aryl nitrile product provides direct evidence for this pathway, demonstrating the transfer of the cyanide group from the labeled reagent to the aryl substrate. This level of mechanistic detail would be difficult to obtain without the use of isotopic labeling. acs.org

Role as a Labeled Building Block in Complex Organic Synthesis

Beyond its use in mechanistic studies, isotopically labeled acetonitrile and its derivatives serve as valuable building blocks for the synthesis of complex molecules containing labeled nitrile groups. mdpi.comresearchgate.net These labeled compounds are particularly important as internal standards for mass spectrometry quantification and for tracking the metabolism of pharmaceuticals. acs.org

A doubly labeled [13C,15N] cyanamide derivative has been synthesized from [13C]CO₂ and [15N]NH₄Cl and employed as an electrophilic cyanating agent. acs.orgacs.org This reagent facilitates the introduction of a labeled cyanide group into a wide range of organic molecules, including the late-stage functionalization of approved drugs. This approach is powerful because it allows for the efficient labeling of complex structures without having to redesign the entire synthesis from scratch. acs.org

The following table summarizes the late-stage ¹³C-labeling of several biologically relevant molecules using a labeled cyanating agent derived from these precursors.

| Precursor Compound | Labeled Product | Yield |

| Fenofibrate Derivative | [¹³C]Fenofibrate | 48% |

| Tryptophane Derivative | [¹³C]Tryptophane Derivative | 77% |

| Loratadine Derivative | [¹³C]Loratadine | 24% |

| Haloperidol Derivative | [¹³C]Haloperidol | 40% |

| Clozapine Derivative | [¹³C]Clozapine | 35% |

| Estrone Derivative | [¹³C]Estrone Derivative | 34% |

| This table is based on data from a study on electrophilic cyanation for isotopic labeling. acs.org |

Synthesis of Labeled Nitrogen-Containing Heterocycles and Nitrile Compounds

The synthesis of labeled nitrogen-containing compounds, particularly heterocycles and nitriles, is of great interest in medicinal chemistry and materials science. researchgate.netresearchgate.netorganic-chemistry.org Acetonitrile-¹³C₂,¹⁵N and its derivatives are key precursors for creating these valuable labeled molecules.

Using a ¹³C-labeled electrophilic cyanating agent, researchers have developed several methods to synthesize labeled aryl nitriles and heterocycles. acs.orgacs.org These methods demonstrate high efficiency and broad applicability.

Examples of Synthetic Methods:

Rhodium-Catalyzed C-H Cyanation : This method allows for the direct introduction of a ¹³C-labeled nitrile group onto 2-arylpyridines and related heterocycles. For instance, various 2-arylpyridine derivatives were converted to their corresponding ¹³C-nitriles in yields ranging from 33% to 64%. acs.org

Cyanation of Indoles : Indoles, which are common motifs in biologically active molecules, can be cyanated at the C3 position. Using the labeled cyanating agent with a Lewis acid catalyst like BF₃·OEt₂, labeled 3-cyanoindoles were synthesized in yields of up to 88%. acs.org

Cyanation of Boronic Acids : A rhodium-catalyzed cross-coupling reaction between arylboronic acids and the ¹³C-labeled cyanating agent provides another efficient route to a wide array of labeled aryl nitriles. acs.org

The table below showcases the synthesis of various ¹³C-labeled nitrile compounds using these methods.

| Substrate Type | Example Substrate | Labeled Product | Yield |

| 2-Arylpyridine | 2-Phenylpyridine | 2-(p-Cyanophenyl)pyridine-[¹³C] | 64% |

| Imidazo[1,2-α]pyridine | 2-Phenylimidazo[1,2-α]pyridine | Dicyanated Product-[¹³C₂] | 31% |

| Indole | N-Methylindole | 3-Cyano-N-methylindole-[¹³C] | 88% |

| Arylboronic Acid | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile-[¹³C] | 83% |

| This table is based on data from a study on electrophilic cyanation for isotopic labeling. acs.org |

These synthetic strategies highlight the utility of precursors derived from Acetonitrile-¹³C₂,¹⁵N in building a diverse library of isotopically labeled compounds for advanced chemical and biological research. acs.orgacs.org

Future Directions and Emerging Research Avenues

Integration of Acetonitrile-¹³C₂,¹⁵N in Multimodal Analytical Platforms

The integration of multiple analytical techniques into single, cohesive platforms offers a more comprehensive understanding of complex samples. Acetonitrile-¹³C₂,¹⁵N is exceptionally well-suited for such multimodal systems, primarily due to its distinct and predictable signatures across different analytical methods. Its specific isotopic composition provides a unique mass shift in mass spectrometry (MS) and a characteristic frequency shift in vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy. nih.govacs.org

In a combined technique like Liquid Chromatography-Mass Spectrometry (LC-MS), Acetonitrile-¹³C₂,¹⁵N can serve dual roles. It can be used as a component of the mobile phase, where its physical properties are nearly identical to unlabeled acetonitrile (B52724), ensuring consistent chromatography. escholarship.orgwaters.com Simultaneously, it can act as a superior internal standard for quantification, as its mass is clearly distinguished from naturally occurring isotopologues, thereby enhancing accuracy and precision in complex biological matrices. science.gov

Furthermore, in techniques coupling MS with vibrational spectroscopy, the ¹³C and ¹⁵N labels induce significant and calculable shifts in the vibrational frequencies of the nitrile (C≡N) and C-C bonds. This allows researchers to deconvolve complex spectra and isolate the interactions of the acetonitrile molecule without interference from other components. nih.govacs.org Time-resolved IR spectroscopy, for instance, can utilize mixtures of acetonitrile isotopologues to study the dynamics of chemical exchanges and energy transfer processes in electrolyte solutions or biological systems. nih.gov

| Analytical Technique | Advantage of Acetonitrile-¹³C₂,¹⁵N Integration | Research Application |

| LC-MS/MS | Serves as a non-interfering internal standard with a distinct mass-to-charge ratio. | Quantitative metabolomics, pharmacokinetic studies. science.gov |

| 2D IR Spectroscopy | The isotope-induced frequency shift allows for the separation of chemical exchange dynamics from vibrational energy transfer. acs.org | Studying solvent-solute interactions, ion transport dynamics, and structural interconversions in solution. nih.gov |

| Combined MS and Vibrational Spectroscopy | Provides complementary data streams (elemental composition and molecular structure) where the labeled compound can be unambiguously identified in both. | Characterization of complex mixtures, surface chemistry analysis. |

Computational Chemistry and Theoretical Modeling of Labeled Acetonitrile Interactions

Computational chemistry provides invaluable insights into molecular-level interactions, and theoretical modeling is crucial for interpreting experimental data obtained using isotopically labeled compounds. For Acetonitrile-¹³C₂,¹⁵N, quantum chemical calculations can predict the impact of isotopic substitution on its vibrational spectra, which is essential for designing and interpreting experiments in IR and Raman spectroscopy. acs.orgresearchgate.net These models help to account for phenomena such as Fermi resonances, where the isotopic shifts can alter the coupling between vibrational modes. acs.org

Theoretical models, such as those based on density functional theory (DFT) or Møller–Plesset perturbation theory (MP2), are used to simulate the interactions of acetonitrile with other molecules, including solvents, metal ions, and biomolecules. researchgate.net By modeling the system with Acetonitrile-¹³C₂,¹⁵N, researchers can calculate isotope effects on reaction rates and equilibria, providing a deeper understanding of reaction mechanisms. researchgate.net These computational approaches are critical for predicting how the labeled acetonitrile will behave in different chemical environments, from the gas phase to condensed phases, and for rationalizing its utility as a probe in complex systems. researchgate.net

Expanding Applications in In Vivo Isotopic Tracing and Imaging

Stable isotope tracing is a state-of-the-art method for mapping metabolic pathways in living organisms. nih.gov Nutrients labeled with stable isotopes like ¹³C and ¹⁵N are introduced into a biological system, and the incorporation of these labels into downstream metabolites is tracked, typically by mass spectrometry. kuleuven.benih.gov This allows for a direct assessment of metabolic flux and the activity of specific enzymatic reactions. kuleuven.be

While glucose and amino acids are common tracers, Acetonitrile-¹³C₂,¹⁵N offers potential as a novel tracer for specific applications. Although not a primary metabolite itself, its metabolic fate could be used to probe detoxification pathways or the activity of specific nitrile-metabolizing enzymes. The presence of both ¹³C and ¹⁵N provides two distinct labels within a single, small molecule, enabling more complex experimental designs to track the fate of both the carbon skeleton and the nitrogen atom simultaneously.

In the realm of biomedical imaging, carbon-13 is used as a substrate for hyperpolarized Magnetic Resonance Imaging (MRI), a technique that can dramatically increase the signal of the ¹³C nucleus. acs.org While not radioactive, this method allows for real-time, non-invasive imaging of metabolic processes. Acetonitrile-¹³C₂,¹⁵N could be explored as a precursor for generating novel hyperpolarized ¹³C imaging agents. Furthermore, the principles of stable isotope labeling are foundational to imaging techniques like Positron Emission Tomography (PET), which often utilizes the short-lived carbon-11 (B1219553) isotope. acs.org Methodologies developed with Acetonitrile-¹³C₂,¹⁵N could inform the synthesis and application of PET radiotracers. acs.org

| Research Area | Application of Acetonitrile-¹³C₂,¹⁵N | Potential Insights |

| Metabolic Flux Analysis | As a stable isotope tracer administered in vivo. nih.gov | Elucidation of specific metabolic pathways, particularly those involving nitrile metabolism or detoxification. |

| Hyperpolarized MRI | As a potential precursor for novel ¹³C-labeled imaging agents. acs.org | Real-time, non-invasive visualization of metabolic activity and perfusion in tissues. |

| Biomedical Imaging Development | As a stable analogue for developing synthetic routes for ¹¹C-labeled PET tracers. acs.org | Improved methods for creating radiopharmaceuticals for diagnostic imaging. |

Development of Novel Isotope-Assisted Methodologies in Chemical Biology

The unique isotopic signature of Acetonitrile-¹³C₂,¹⁵N makes it a valuable tool for developing new methodologies in chemical biology to probe biological systems with minimal perturbation. Isotope labeling is a strategic tool used to track molecules and study their fate within cells or whole organisms. acs.orgacs.org

One emerging area is isotope-assisted structural analysis. The distinct vibrational signature of the ¹³C≡¹⁵N bond can be used as a site-specific probe in IR spectroscopy to study local environments within proteins or nucleic acids, without introducing bulky fluorescent labels that might alter the system's natural dynamics. nih.gov

In quantitative proteomics, stable isotope labeling is the gold standard. While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are common, Acetonitrile-¹³C₂,¹⁵N could be used to develop novel chemical tagging reagents. These reagents would attach the ¹³C₂¹⁵N moiety to specific classes of proteins or metabolites, allowing for their precise quantification by mass spectrometry. This approach would be particularly useful for molecules that cannot be easily labeled through metabolic incorporation. The development of such isotope-coded derivatization strategies would expand the toolkit available to chemical biologists for the quantitative analysis of the proteome and metabolome.

Q & A

Q. How do counterions influence the stability of ¹⁵N-labeled intermediates in halogen-bonded complexes?

- Methodological Answer : Counterions (e.g., PF₆⁻ vs. BF₄⁻) modulate [N–I–N]⁺ halogen bond strength, affecting ¹⁵N NMR chemical shifts (δ ≈ 100–150 ppm). Use crystallography (SC-XRD) and DFT calculations (e.g., B3LYP/6-311+G*) to correlate anion effects with bond dissociation energies .

Methodological Notes

-

Data Reproducibility : Always cross-reference primary literature (e.g., synthesis schemes , NMR parameters ) and adhere to ISO/IEC 17025 for analytical workflows .

-

Citation Practices : Use ACS citation style for chemical data and prioritize peer-reviewed journals over vendor catalogs .

《SCI论文写作教程》第十三节 参考文献11:00

-

Troubleshooting : For isotopic impurities, verify precursor sourcing and reaction inertness via blank runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.